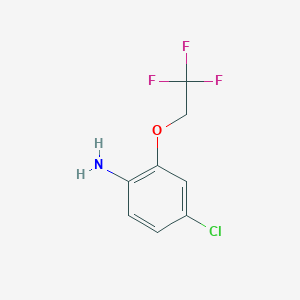

4-Chloro-2-(2,2,2-trifluoroethoxy)aniline

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted aromatic amines. The compound is officially designated as this compound, reflecting the precise positioning of substituents on the benzene ring relative to the primary amino group. The Chemical Abstracts Service has assigned this compound the registry number 186387-90-6, which serves as its unique identifier in chemical databases and literature.

The nomenclature system designates the amino group as the principal functional group, establishing the carbon bearing this group as position 1 on the benzene ring. The chloro substituent occupies position 4 (para to the amino group), while the 2,2,2-trifluoroethoxy group is located at position 2 (ortho to the amino group). This specific substitution pattern creates an asymmetric molecule with distinct electronic and steric properties that differentiate it from other possible isomeric arrangements.

Database entries consistently report the compound under the molecular database number MFCD11892539, which facilitates cross-referencing across multiple chemical information systems. The standardized International Chemical Identifier key KLRUDTNBNBHCES-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database searches. These systematic identifiers ensure unambiguous identification of this specific isomer among the various possible chloro-trifluoroethoxy-aniline derivatives.

Molecular Formula and Weight Analysis

The molecular formula C8H7ClF3NO accurately represents the atomic composition of this compound, indicating the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom. This formula reflects the complex substitution pattern that incorporates both halogenated and oxygen-containing functional groups within a relatively compact molecular framework.

The calculated molecular weight of 225.6 grams per mole positions this compound within the range typical of pharmaceutical intermediates and agrochemical building blocks. The molecular weight analysis reveals that approximately 47% of the total mass derives from the halogen atoms (chlorine and fluorine), which significantly influences the compound's physical properties including density, boiling point, and solubility characteristics.

Table 1: Molecular Composition Analysis of this compound

| Element | Atomic Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 | 42.6% |

| Hydrogen | 7 | 1.008 | 7.056 | 3.1% |

| Chlorine | 1 | 35.45 | 35.45 | 15.7% |

| Fluorine | 3 | 19.00 | 57.00 | 25.3% |

| Nitrogen | 1 | 14.01 | 14.01 | 6.2% |

| Oxygen | 1 | 16.00 | 16.00 | 7.1% |

| Total | 21 | - | 225.6 | 100.0% |

The simplified molecular input line entry system representation C1=CC(=C(C=C1Cl)OCC(F)(F)F)N provides a linear notation that captures the connectivity pattern of all atoms within the molecule. This representation facilitates computational analysis and structural database searches by encoding the complete molecular topology in a standardized format.

Stereoelectronic Effects of Chloro-Trifluoroethoxy Substituent Pattern

The stereoelectronic effects operating within this compound arise from the specific geometric arrangement and electronic properties of the chloro and trifluoroethoxy substituents. Stereoelectronic effects, as defined in the literature, explain molecular properties and reactivity through stabilizing or destabilizing interactions that depend on the spatial relationships in the electronic structure, particularly the interaction between atomic and molecular orbitals.

The trifluoroethoxy group at the ortho position introduces significant stereoelectronic complexity due to the presence of multiple electronegative fluorine atoms. Research has demonstrated that fluorine substituents can dramatically alter molecular conformations through stereoelectronic effects, often favoring geometries where carbon-fluorine bonds are positioned perpendicular to aromatic rings to minimize unfavorable orbital interactions. In the case of this compound, the trifluoroethoxy group likely adopts a conformation that positions the carbon-fluorine bonds away from the plane of the benzene ring to optimize orbital overlap patterns.

The chloro substituent at the para position provides additional electronic influence through its dual inductive and resonance effects. According to Hammett constant data, chlorine exhibits a positive sigma value of 0.23 for para substitution, indicating its net electron-withdrawing character. This electron withdrawal affects the electron density distribution throughout the aromatic system, influencing both the reactivity of the amino group and the overall molecular stability.

The combination of ortho-trifluoroethoxy and para-chloro substitution creates a unique electronic environment where multiple stereoelectronic interactions operate simultaneously. The oxygen atom of the trifluoroethoxy group can participate in donor-acceptor interactions with the aromatic pi system, while the electronegative fluorine atoms contribute to overall electron withdrawal from the benzene ring. These cumulative effects result in a molecule with altered nucleophilicity at the amino nitrogen compared to unsubstituted aniline.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

The structural comparison of this compound with its positional isomers reveals significant differences in molecular architecture and predicted chemical behavior. Database searches identify several closely related isomers, including 3-chloro-2-(2,2,2-trifluoroethoxy)aniline (Chemical Abstracts Service 782414-07-7) and 3-chloro-4-(2,2,2-trifluoroethoxy)aniline (Chemical Abstracts Service 83190-04-9).

The 3-chloro-2-(2,2,2-trifluoroethoxy)aniline isomer differs from the target compound in the positioning of the chloro substituent at the meta rather than para position relative to the amino group. This structural modification significantly alters the electronic communication between the chloro group and the amino nitrogen, as meta substituents cannot participate in direct resonance interactions with the amino group. The Hammett sigma constant for meta-chloro substitution (0.37) is notably higher than for para-chloro substitution (0.23), indicating stronger electron-withdrawing character in the meta position.

Table 2: Comparative Analysis of Chloro-Trifluoroethoxy-Aniline Isomers

| Compound | Chemical Abstracts Service Number | Chloro Position | Trifluoroethoxy Position | Molecular Weight (g/mol) | Predicted Electronic Character |

|---|---|---|---|---|---|

| This compound | 186387-90-6 | Para (4) | Ortho (2) | 225.6 | Moderate electron withdrawal |

| 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline | 782414-07-7 | Meta (3) | Ortho (2) | 225.6 | Strong electron withdrawal |

| 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline | 83190-04-9 | Meta (3) | Para (4) | 225.6 | Balanced electron effects |

The 3-chloro-4-(2,2,2-trifluoroethoxy)aniline isomer presents a different substitution pattern where the trifluoroethoxy group occupies the para position while chlorine is located at the meta position. This arrangement potentially allows for resonance interaction between the trifluoroethoxy oxygen and the amino group, while the meta-chloro substituent provides inductive electron withdrawal without direct resonance effects.

Stereoelectronic considerations suggest that the ortho-trifluoroethoxy substitution pattern in this compound may result in significant conformational constraints due to steric interactions between the bulky trifluoroethoxy group and the amino hydrogen atoms. This steric crowding could influence the molecule's ability to participate in hydrogen bonding interactions and may affect its crystallization behavior and intermolecular associations. In contrast, para-trifluoroethoxy substitution in the 3-chloro-4-(2,2,2-trifluoroethoxy)aniline isomer would experience reduced steric hindrance while maintaining electronic communication with the amino group through resonance effects.

Propiedades

IUPAC Name |

4-chloro-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-5-1-2-6(13)7(3-5)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRUDTNBNBHCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186387-90-6 | |

| Record name | 4-chloro-2-(2,2,2-trifluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Nucleophilic Substitution on Aniline Derivatives

Method Overview:

This approach involves the nucleophilic substitution of a suitably activated aniline precursor with a trifluoroethoxy group, often facilitated by halogenation at the ortho position.

- Starting Material: Aniline or chlorinated aniline derivatives, such as 4-chloroaniline.

- Reagent: Trifluoroethanol derivatives or trifluoroethyl halides (e.g., trifluoroethyl chloride or trifluoroethyl bromide).

- Reaction Conditions:

- Base catalysis (e.g., potassium carbonate or sodium hydride) to deprotonate the amino group.

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: 80–120°C to facilitate nucleophilic substitution.

4-Chloroaniline + Trifluoroethyl halide → 4-Chloro-2-(2,2,2-trifluoroethoxy)aniline

Notes:

This method benefits from high selectivity and straightforward conditions but requires careful control of reaction parameters to prevent over-alkylation or side reactions.

Aromatic Nitration Followed by Reduction and Etherification

Method Overview:

A multi-step process involves nitration of aniline derivatives, followed by reduction and etherification to introduce the trifluoroethoxy group.

- Step 1: Nitration of 4-chloroaniline to obtain 4-chloro-2-nitroaniline.

- Step 2: Reduction of the nitro group to amine using catalytic hydrogenation or metal reduction (e.g., iron or tin).

- Step 3: Etherification with trifluoroethyl alcohol derivatives under dehydrating conditions, often using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Nitration | Nitric acid, sulfuric acid | - | 0–5°C | Controlled nitration to avoid poly-nitration |

| Reduction | Hydrogen gas or metal | Ethanol or water | 25–60°C | Catalytic hydrogenation or metal reduction |

| Etherification | Trifluoroethyl alcohol derivative | Toluene or xylene | Reflux | Acid catalysis |

Notes:

This route allows for precise functionalization but involves multiple steps, which may reduce overall yield.

Synthesis via Trifluoroacetylation and Subsequent Chlorination

Method Overview:

This pathway involves initial trifluoroacetylation of aniline, followed by chlorination and subsequent conversion to the desired trifluoroethoxy derivative.

- Step 1: Acylation of aniline with trifluoroacetic anhydride or trifluoroacetyl chloride to form trifluoroacetamide intermediates.

- Step 2: Chlorination at the ortho position using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride.

- Step 3: Nucleophilic substitution with ethanol or trifluoroethanol derivatives to introduce the trifluoroethoxy group.

Aniline → Trifluoroacetamide → Chlorination → Nucleophilic substitution with trifluoroethanol

Notes:

This method leverages the reactivity of acylated intermediates for regioselective chlorination and subsequent etherification.

Patent-Backed Method: Synthesis via Trifluoroacetyl Chloride Intermediate

According to patent CN101844990B, a practical route involves synthesizing a trifluoroacetylated intermediate, then converting it into the target compound via nucleophilic substitution.

Process Summary:

- Preparation of the trifluoroacetylated intermediate:

Reacting aniline with trifluoroacetyl chloride in an organic solvent (e.g., toluene) under basic conditions. - Chlorination at the ortho position:

Using chlorinating agents like phosphorus oxychloride. - Etherification:

Reacting the chlorinated intermediate with trifluoroethanol derivatives in the presence of a base or catalyst.

- High regioselectivity.

- Compatibility with industrial-scale synthesis.

- Utilization of readily available reagents.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Trifluoroethyl halides, base | DMF, acetonitrile | 80–120°C | Simple, high selectivity | Requires halide reagents |

| Nitration-reduction-etherification | HNO₃, metal reductants, trifluoroalcohol | Ethanol, water | 0–60°C | Multi-functional | Multi-step, lower yield |

| Acylation-chlorination-etherification | Trifluoroacetyl chloride, chlorinating agents | Toluene, organic solvents | Reflux | Regioselective | Multi-step, reagent-sensitive |

| Patent-based synthesis | Trifluoroacetyl chloride, chlorinating agents, trifluoroethanol | Organic solvents | Reflux | Industrial scalability | Reagent handling |

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-Chloro-2-(2,2,2-trifluoroethoxy)aniline can be synthesized through various methods, often involving the reaction of 4-chloroaniline with trifluoroethanol in the presence of catalysts. The compound's molecular formula is C10H9ClF3NO, and it exhibits unique properties due to the presence of both chloro and trifluoroethyl groups, which enhance its reactivity and solubility in organic solvents.

Antiviral Activity

One notable application of this compound is its role as an inhibitor of viral replication. Research indicates that derivatives of this compound have shown efficacy against various viruses, including HIV. For instance, studies have demonstrated that compounds with similar structures can inhibit HIV reverse transcriptase activity, suggesting potential therapeutic applications in treating viral infections .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Related compounds have shown activity against a range of bacterial strains. The presence of the chloro and trifluoroethyl groups may enhance interaction with bacterial cell membranes, leading to increased antibacterial efficacy.

Polymer Synthesis

In materials science, this compound is utilized in the synthesis of advanced polymers. Its unique chemical structure allows it to be incorporated into polymer matrices that exhibit enhanced thermal stability and chemical resistance. This makes it suitable for applications in coatings and adhesives where durability is essential.

Fluorinated Polymers

The trifluoroethyl group contributes to the hydrophobic properties of polymers synthesized from this compound. Such fluorinated polymers are valuable in applications requiring water repellency and low surface energy, such as in protective coatings for electronic devices and textiles.

Case Study 1: Antiviral Research

A study focusing on the antiviral properties of this compound derivatives found that certain modifications to the structure significantly increased their inhibitory activity against HIV reverse transcriptase. The research highlighted the importance of the trifluoroethyl group in enhancing bioavailability and efficacy .

Case Study 2: Polymer Development

In another case study, researchers developed a new class of fluorinated polymers incorporating this compound. These polymers demonstrated superior chemical resistance compared to traditional materials when exposed to harsh solvents and high temperatures. The findings suggest broad potential for industrial applications where material performance is critical.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparación Con Compuestos Similares

4-(2,2,2-Trifluoroethoxy)aniline (CAS 123207-61-4)

- Structure : Trifluoroethoxy group at the 4-position instead of the 2-position.

- Synthesis : Prepared via reaction of 4-chloronitrobenzene with sodium trifluoroethylate (95.8% yield) followed by hydrogenation (95.2% yield) .

- Applications : Used in boronic ester formation for Suzuki-Miyaura coupling ().

3-Chloro-2-(2,2-difluoroethoxy)aniline

4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4)

- Structure : Trifluoromethyl group replaces trifluoroethoxy at the 3-position.

- Molecular Weight : 282.9979 g/mol, higher than the target compound (estimated ~255.6 g/mol) due to the trifluoromethyl group .

Physicochemical Properties

Table 1: Key Physical Properties of Selected Anilines

| Compound | Molecular Weight (g/mol) | [M+H]+ CCS (Ų) | Yield in Synthesis |

|---|---|---|---|

| 4-Chloro-2-(2,2,2-trifluoroethoxy)aniline* | ~255.6 | N/A | N/A |

| 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline | 210.05 | 147.2 | N/A |

| 3-Chloro-2-(2,2-difluoroethoxy)aniline | 208.03 | 137.2 | N/A |

| 4-(2,2,2-Trifluoroethoxy)aniline | 195.13 | N/A | 95.2% |

*Estimated based on molecular formula C₈H₆ClF₃NO. Sources: .

Carboxamide Derivatives

This compound reacts with isoxazole-4-carboxylic acids via HBTU-mediated coupling to yield bioactive carboxamides (71% yield, ). In contrast, 4-(2,2,2-trifluoroethoxy)aniline derivatives participate in iodination and boronic ester formation for cross-coupling reactions ().

Pharmaceutical Intermediates

- Efavirenz Intermediate : 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride (CAS 173676-59-0) is a key precursor for the antiretroviral drug Efavirenz .

- Antimicrobial Agents : Trifluoroethoxy and chloro substituents enhance lipophilicity, improving membrane penetration in antimicrobial candidates .

Challenges and Limitations

Actividad Biológica

4-Chloro-2-(2,2,2-trifluoroethoxy)aniline is a chemical compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including antibacterial and anticancer properties.

Chemical Structure and Properties

The compound features a trifluoroethoxy group attached to an aniline structure, which significantly influences its reactivity and interactions with biological targets. The presence of fluorine atoms enhances the compound's electronic properties, making it a valuable tool in medicinal chemistry.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | CHClFO |

| Molecular Weight | 251.62 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial activity. It has been evaluated as a precursor in the synthesis of various derivatives that demonstrate enhanced antibacterial properties. The compound's efficacy against different bacterial strains highlights its potential as a lead compound for developing new antibiotics.

Summary of Antibacterial Studies

| Compound | Activity | Target Organism | Observations |

|---|---|---|---|

| This compound | Antibacterial | Various bacterial strains | Promising results in preliminary assays |

| N-(4-bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine-2-amine | Insecticidal | H. zea, S. exigua | Weak potency; improved with para-substituents |

Anticancer Activity

In studies examining anticancer properties, derivatives of this compound have shown significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Structural modifications can enhance their efficacy against specific cancer types.

Summary of Anticancer Studies

| Derivative Compound | Activity | Cell Line | Observations |

|---|---|---|---|

| N-aryl-N-alkyl derivatives | Anticancer | A549 | Significant antiproliferative effects |

| MCF7 | Varying degrees of activity observed | ||

| HCT116 | |||

| PC3 |

The mechanism of action involves interactions with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic and steric properties to the molecule. These interactions can affect various biological pathways and processes, making the compound a valuable tool in research.

Potential Mechanisms

- Inhibition of Bacterial Cell Wall Synthesis: The compound may interfere with bacterial cell wall synthesis mechanisms.

- Induction of Apoptosis in Cancer Cells: It may trigger apoptotic pathways in cancer cells through various signaling cascades.

- Antioxidant Activity: Some studies suggest that it may possess antioxidant properties that help mitigate oxidative stress in cells.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Properties

In another study focusing on its anticancer potential, derivatives were tested against lung cancer cell lines (A549). The results showed that specific structural modifications led to enhanced antiproliferative effects compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-(2,2,2-trifluoroethoxy)aniline, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, 4-chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)aniline reacts with (R)-1-phenylethyl isocyanate in the presence of HCl at low temperatures to yield urea or tetrahydroquinazolinone derivatives . Reaction temperature and acid catalysts (e.g., HCl vs. TFA) critically affect regioselectivity and byproduct formation. Lower temperatures favor urea intermediates, while higher temperatures may promote cyclization.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Use HPLC for purity assessment (e.g., detecting single impurities ≤0.5% ), NMR (¹H/¹³C) for structural confirmation of the trifluoroethoxy and aniline groups, and FT-IR to verify functional groups like C-F (stretching ~1100–1250 cm⁻¹) and NH₂ (broad peak ~3300–3500 cm⁻¹). Melting point analysis (e.g., 156–158°C ) provides additional purity validation.

Q. How can researchers optimize the purification of this compound hydrochloride intermediates?

- Methodological Answer : Recrystallization using petroleum ether or ethanol/water mixtures improves crystallinity and purity. For hygroscopic intermediates like 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, anhydrous conditions and inert gas (N₂/Ar) purging during storage are essential to prevent decomposition .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing trifluoroethoxy-substituted aniline derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, trifluoroethoxy groups direct electrophilic substitution to the para position of the aniline ring. Computational modeling (DFT) can predict reactive sites, while experimental screening of catalysts (e.g., Lewis acids like AlCl₃) can optimize yields .

Q. How does the trifluoroethoxy group impact the compound’s biological activity in drug discovery?

- Methodological Answer : The trifluoroethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability. In analogues like antiarrhythmic agents, this moiety reduces oxidative metabolism in the liver, as shown in pharmacokinetic studies of similar trifluoroethoxy-containing aryl amines .

Q. What are the contradictions in reported synthetic yields for this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 70–95% ) arise from varying scales, reagent quality, or purification methods. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., stoichiometry, solvent polarity) to improve reproducibility .

Q. What safety protocols are critical for handling this compound hydrochloride?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis. Emergency protocols include immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. How can researchers validate the stability of this compound under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.